molecular formula C9H10F3NO B2939282 1-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 123195-23-3; 951247-75-9

1-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B2939282
CAS No.: 123195-23-3; 951247-75-9
M. Wt: 205.18
InChI Key: VTLIABOHZPSHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethoxy)phenyl)ethanamine is a fluorinated phenylethylamine derivative characterized by a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring. The compound exists in enantiomeric forms, with the (R)- and (S)-isomers demonstrating distinct pharmacological profiles due to stereoselective binding . Its hydrochloride salt (CAS 1373925-08-6) is commonly used to improve solubility and stability .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLIABOHZPSHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123195-23-3
Record name 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The trifluoromethoxy group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Key Properties/Activities Reference
1-(4-(Trifluoromethoxy)phenyl)ethanamine -OCF₃ (para) C₉H₁₀F₃NO High σ1 receptor affinity (Ki = 1.2 nM)
2-[4-(Trifluoromethyl)phenyl]ethylamine -CF₃ (para) C₉H₁₀F₃N Lower electron-withdrawing effect vs. -OCF₃
1-(4-Fluorophenyl)ethylamine -F (para) C₈H₁₀FN Reduced lipophilicity vs. -OCF₃ derivatives
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanamine -OCH₂CF₃ (para) C₁₀H₁₂F₃NO Increased steric bulk vs. -OCF₃
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine -OCH₃ (meta, para) C₁₈H₂₁FNO₂ Multisubstitution alters receptor selectivity

Key Observations :

  • Electron-withdrawing capacity : -OCF₃ > -CF₃ > -F, influencing σ-receptor binding affinity .
  • Lipophilicity : Trifluoromethoxy derivatives exhibit higher logP values than methoxy or fluoro analogs, enhancing blood-brain barrier penetration .

Enantiomeric Comparisons

The (R)- and (S)-enantiomers of this compound display divergent pharmacological behaviors:

Property (R)-Isomer (CAS 1209050-26-9) (S)-Isomer (CAS 1391540-47-8) Reference
σ1 Receptor Binding Ki = 1.2 nM (high affinity) Ki = 8.4 nM (moderate affinity)
Melting Point 250–253°C (hydrochloride salt) 183–185°C (hydrochloride salt)
Solubility 12 mg/mL in water (hydrochloride) 9 mg/mL in water (hydrochloride)
Synthetic Yield 41% 55%

Implications :

  • The (R)-enantiomer shows superior σ1 receptor affinity, making it a candidate for neurological applications .
  • Higher solubility of the (R)-form may correlate with improved bioavailability .

Pharmacological Activity

This compound and its analogs exhibit σ-receptor modulation, which is critical in treating pain, depression, and addiction . Comparative

Compound σ1 Ki (nM) σ2 Ki (nM) Reference
This compound (R) 1.2 48.3
N-Methyl-piperidinyl analog (Compound 29) 2.1 62.7
N-Ethyl-piperidinyl analog (Compound 30) 3.5 89.4
1-(4-Fluorophenyl)ethylamine >1000 >1000

Trends :

  • N-Alkylation (e.g., piperidinyl derivatives) reduces σ1 affinity compared to the parent compound .
  • Fluorine substitution alone fails to engage σ-receptors, underscoring the necessity of -OCF₃ for activity .

Stability and Handling

  • Hydrochloride salts (e.g., CAS 1373925-08-6) are preferred for storage (2–8°C under inert atmosphere) due to hygroscopicity of free bases .
  • Hazard profiles : Both enantiomers carry warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

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